![molecular formula C18H14O7 B14792251 (3R)-2,5-dihydroxy-7-methoxyspiro[2H-chromene-3,4'-9,11-dioxatricyclo[6.3.0.03,6]undeca-1(8),2,6-triene]-4-one](/img/structure/B14792251.png)
(3R)-2,5-dihydroxy-7-methoxyspiro[2H-chromene-3,4'-9,11-dioxatricyclo[6.3.0.03,6]undeca-1(8),2,6-triene]-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3R)-2,5-dihydroxy-7-methoxyspiro[2H-chromene-3,4’-9,11-dioxatricyclo[63003,6]undeca-1(8),2,6-triene]-4-one is a complex organic compound characterized by its unique spiro structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-2,5-dihydroxy-7-methoxyspiro[2H-chromene-3,4’-9,11-dioxatricyclo[6.3.0.03,6]undeca-1(8),2,6-triene]-4-one typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:
Formation of the chromene core: This step involves the cyclization of a suitable precursor under acidic or basic conditions.
Introduction of the spiro moiety: This is achieved through a spirocyclization reaction, often using a Lewis acid catalyst.
Functional group modifications: Hydroxyl and methoxy groups are introduced through selective functionalization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the chromene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of ethers or esters.
科学研究应用
Chemistry
Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the reactivity and selectivity of metal catalysts.
Materials Science: It is used in the synthesis of advanced materials with unique optical and electronic properties.
Biology and Medicine
Drug Development: The compound has potential as a lead molecule in the development of new pharmaceuticals, particularly for its antioxidant and anti-inflammatory properties.
Biological Probes: It can be used as a probe to study various biological processes due to its fluorescent properties.
Industry
Polymer Synthesis: The compound is used in the production of polymers with specific mechanical and thermal properties.
Dye Manufacturing: It serves as a precursor in the synthesis of dyes with high stability and colorfastness.
作用机制
The compound exerts its effects through various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and chelate metal ions. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.
相似化合物的比较
Similar Compounds
(3R)-2,5-dihydroxy-7-methoxyspiro[2H-chromene-3,4’-9,11-dioxatricyclo[6.3.0.03,6]undeca-1(8),2,6-triene]-4-one analogs: Compounds with similar spiro structures but different functional groups.
Chromene derivatives: Compounds with variations in the chromene core structure.
Uniqueness
Structural Complexity: The unique spiro structure and specific functional groups make this compound distinct from other chromene derivatives.
Versatility: Its ability to undergo various chemical reactions and its wide range of applications in different fields highlight its versatility.
属性
分子式 |
C18H14O7 |
|---|---|
分子量 |
342.3 g/mol |
IUPAC 名称 |
(3R)-2,5-dihydroxy-7-methoxyspiro[2H-chromene-3,4'-9,11-dioxatricyclo[6.3.0.03,6]undeca-1(8),2,6-triene]-4-one |
InChI |
InChI=1S/C18H14O7/c1-22-9-3-11(19)15-14(4-9)25-17(21)18(16(15)20)6-8-2-12-13(5-10(8)18)24-7-23-12/h2-5,17,19,21H,6-7H2,1H3/t17?,18-/m0/s1 |
InChI 键 |
HQNATRVFSYNBMS-ZVAWYAOSSA-N |
手性 SMILES |
COC1=CC(=C2C(=C1)OC([C@@]3(C2=O)CC4=CC5=C(C=C34)OCO5)O)O |
规范 SMILES |
COC1=CC(=C2C(=C1)OC(C3(C2=O)CC4=CC5=C(C=C34)OCO5)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[4-[2-hydroxy-3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy]phenyl]-6-methyl-2-oxopiperidine-3-carbonitrile](/img/structure/B14792171.png)
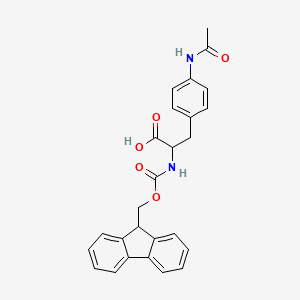
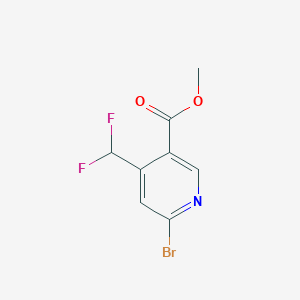
![tert-butyl 4-((1-(4-fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)methyl)-4-hydroxypiperidine-1-carboxylate](/img/structure/B14792197.png)
![sodium;4-[[5-[[4-[4-[2-[4-[[4-[3-[[3-carboxy-1-(2-chlorophenyl)-5-oxo-4H-pyrazol-4-yl]diazenyl]-4-sulfoanilino]-6-chloro-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]ethenyl]-3-sulfoanilino]-6-chloro-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]diazenyl]-1-(2-chlorophenyl)-5-oxo-4H-pyrazole-3-carboxylate](/img/structure/B14792205.png)
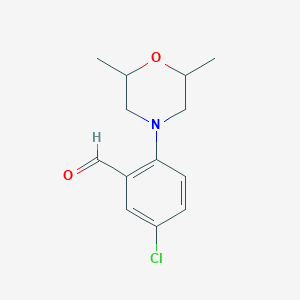

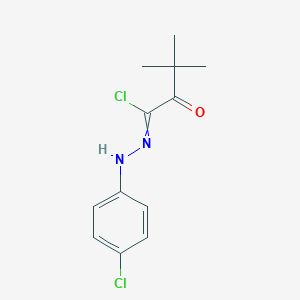
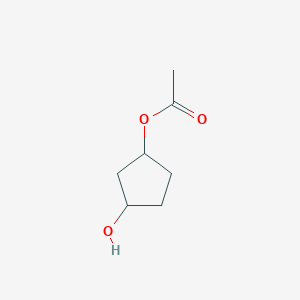
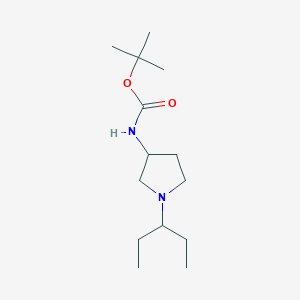
![(4-methoxyphenyl) 2-[(4R)-1-[(4-methoxyphenyl)methyl]-2,5-dioxo-4-(9H-xanthen-9-ylmethyl)imidazolidin-4-yl]cyclopropane-1-carboxylate](/img/structure/B14792234.png)
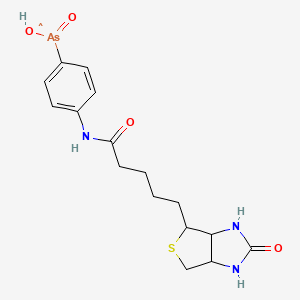
![Tert-butyl 2-chloro-7-(1-methoxyethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B14792239.png)

